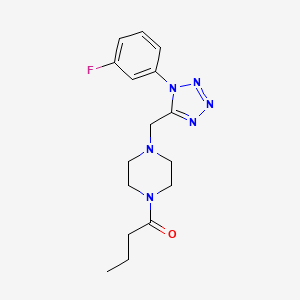

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Description

Properties

IUPAC Name |

1-[4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazin-1-yl]butan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21FN6O/c1-2-4-16(24)22-9-7-21(8-10-22)12-15-18-19-20-23(15)14-6-3-5-13(17)11-14/h3,5-6,11H,2,4,7-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYKGXKYALHNTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one can be achieved via multi-step chemical reactions. A common synthetic route involves:

Formation of the tetrazole ring: : Reacting 3-fluoroaniline with sodium azide in the presence of a catalyst like copper sulfate to form 3-fluorophenyl tetrazole.

Piperazine alkylation: : The tetrazole is then reacted with piperazine under mild conditions, forming an intermediate.

Ketone formation: : The intermediate is then acylated using butanoyl chloride to form the final product.

Industrial Production Methods: In an industrial context, the process involves:

Bulk synthesis of intermediates using flow chemistry.

Continuous reaction setups for better yield and safety.

Using scalable purification methods like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation and Reduction: : This compound can undergo various redox reactions, altering its functional groups.

Substitution Reactions: : Nucleophilic and electrophilic substitution can occur on the aromatic fluorophenyl group.

Hydrolysis: : The compound's ketone group can be susceptible to hydrolysis under acidic or basic conditions.

Common Reagents and Conditions:

Oxidizing Agents: : Potassium permanganate for oxidation.

Reducing Agents: : Lithium aluminium hydride for reduction.

Substitution Reagents: : Halides like bromine or chlorine.

Major Products Formed:

Oxidation: : Formation of carboxylic acid derivatives.

Reduction: : Formation of alcohol derivatives.

Substitution: : Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

Used in the synthesis of more complex organic compounds.

Functions as a reagent in organic reactions.

Biology

Used in binding studies with biological macromolecules.

Medicine

Research into its potential as a therapeutic agent for treating conditions like inflammation or cancer.

Studied for its antimicrobial and antiviral properties.

Industry

Possible applications in developing advanced materials.

Used in chemical sensors due to its reactive groups.

Mechanism of Action

Molecular Targets and Pathways: : 1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one primarily acts by binding to specific proteins or enzymes, thereby inhibiting or activating them. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the tetrazole ring can mimic phosphate groups, inhibiting kinases or phosphatases.

Comparison with Similar Compounds

Key Features :

- Tetrazole Ring : A five-membered heterocycle with four nitrogen atoms, enhancing polarity and hydrogen-bonding capacity.

- Piperazine Core : Facilitates conformational flexibility and receptor interaction.

While direct synthesis data for this compound is absent in the provided evidence, analogous synthetic routes involve coupling brominated piperazine intermediates with tetrazole-thiol derivatives under basic conditions (e.g., triethylamine in ethanol) . Yields for similar compounds range from 70–88% .

Comparison with Structural Analogs

Structural Similarities and Differences

The compound shares structural motifs with several classes of piperazine derivatives:

Notable Differences:

- Tetrazole vs. Urea/Sulfonyl Groups: The tetrazole ring in the target compound may mimic carboxylate groups in receptor binding, unlike urea or sulfonyl groups, which prioritize hydrogen-bond donor/acceptor properties .

- Fluorophenyl vs. Chlorophenyl/Trifluoromethyl : The 3-fluorophenyl group balances lipophilicity and electronic effects compared to bulkier substituents (e.g., 3-chlorophenyl in 11f , 2b ) .

Physicochemical Properties

Data inferred from analogs (Table 1):

Key Observations :

- The target compound’s lower molecular weight (~375.4 vs. 484.2 in 11a ) suggests improved bioavailability.

- Fluorinated derivatives (e.g., 11a ) exhibit higher yields (~85%) compared to chlorinated analogs, likely due to synthetic efficiency .

Biological Activity

1-(4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one, a complex organic molecule, has garnered attention in medicinal chemistry due to its potential therapeutic applications. The compound's unique structure, which includes a fluorophenyl group, a tetrazole moiety, and a piperazine ring, suggests various biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C15H19FN6O |

| Molecular Weight | 318.34 g/mol |

| CAS Number | 1049362-82-4 |

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The fluorophenyl and tetrazole groups enhance binding affinity to various receptors and enzymes, influencing several biological pathways. The piperazine moiety contributes to increased solubility and bioavailability, making it a suitable candidate for biochemical studies.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that derivatives of this compound possess significant anticancer properties. For instance, it has been tested against various cancer cell lines, demonstrating an ability to inhibit cell proliferation effectively. The IC50 values for some derivatives range from 6.2 μM to 43.4 μM against different tumor cell lines, indicating promising cytotoxic effects .

Antimicrobial Properties

Preliminary investigations suggest that the compound may exhibit antimicrobial activity. Its structural components facilitate interactions with bacterial cell membranes or essential metabolic pathways, leading to growth inhibition of pathogenic microorganisms.

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Research indicates that similar tetrazole derivatives can modulate inflammatory pathways, suggesting that this compound might influence cytokine production and immune response.

Case Studies and Experimental Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

Structure-Activity Relationship (SAR)

The presence of the fluorine atom in the 3-fluorophenyl group is critical for enhancing the compound's binding affinity and biological activity compared to its analogs lacking this substitution. This modification alters the electronic properties and steric hindrance, influencing receptor interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.